2-acetylpyrimidin-4(5H)-one
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Overview
Description
2-Acetylpyrimidin-4(5H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with an acetyl group at the 2-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylpyrimidin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with acetic anhydride, followed by cyclization and oxidation steps to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like perchloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetylpyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Acetylpyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-acetylpyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and keto groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Similar in structure but lacks the keto group at the 4-position.
4-Acetylpyrimidine: Similar but with the acetyl group at the 4-position instead of the 2-position.
2-Acetyl-5-methylpyrimidine: Contains an additional methyl group at the 5-position.
Uniqueness
2-Acetylpyrimidin-4(5H)-one is unique due to the presence of both the acetyl and keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-acetyl-5H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)6-7-3-2-5(10)8-6/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGRKQDVUJZCPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=O)CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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